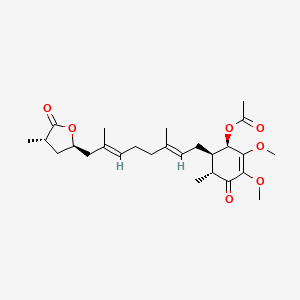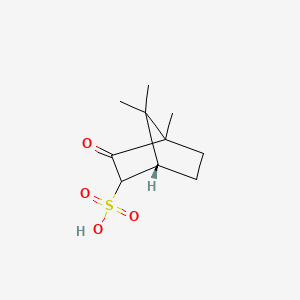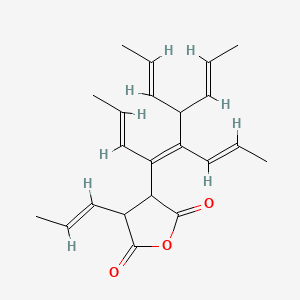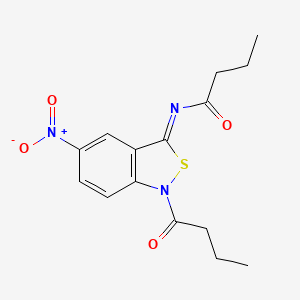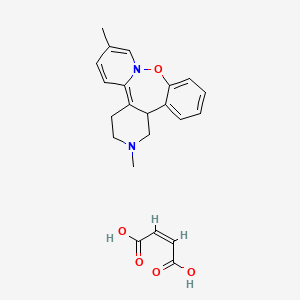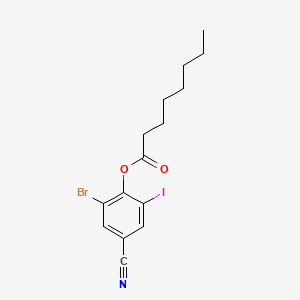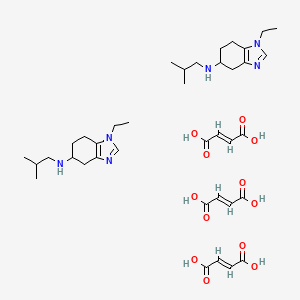![molecular formula C16H28ClN3O B12694133 N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride CAS No. 135420-41-6](/img/structure/B12694133.png)
N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a diethylaminoethyl group and a propan-2-yloxybenzenecarboximidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide with sodium tetraphenylborate in deionized water at room temperature. This reaction forms an ion-associate complex, which is then characterized by various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and reagents, are often employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or alkylating agents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N’-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of N’-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-N-[2-(diethylamino)ethyl]benzamide
- N-(2-diethylaminoethyl)-4-ethoxybenzamide
- N-(2-diethylaminoethyl)-oleamide
Uniqueness
N’-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it particularly valuable for certain applications .
Propiedades
Número CAS |
135420-41-6 |
|---|---|
Fórmula molecular |
C16H28ClN3O |
Peso molecular |
313.9 g/mol |
Nombre IUPAC |
N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C16H27N3O.ClH/c1-5-19(6-2)12-11-18-16(17)14-7-9-15(10-8-14)20-13(3)4;/h7-10,13H,5-6,11-12H2,1-4H3,(H2,17,18);1H |
Clave InChI |
KVVIOMLYIXIPEY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN=C(C1=CC=C(C=C1)OC(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




